molecular formula C24H25ClN2O5S B11124895 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide

Cat. No.: B11124895
M. Wt: 489.0 g/mol
InChI Key: IOABEMFUIJRFBL-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide is a complex organic compound characterized by its unique structure, which includes benzyl, chloro, methoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Benzyl Group: This can be achieved through the reaction of benzyl chloride with a suitable nucleophile.

    Introduction of the Sulfonyl Group: This step often involves the reaction of a sulfonyl chloride with an aromatic compound.

    Final Coupling: The final step involves coupling the intermediate compounds under specific conditions, such as using a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Using optimized conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide involves its interaction with specific molecular targets. These interactions can affect various pathways, such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, altering cellular signaling.

    Gene Expression: The compound may influence gene expression, affecting protein synthesis and cellular functions.

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide can be compared with similar compounds, such as:

    N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-chlorobenzyl)glycinamide: Differing by the presence of a chloro group instead of a methoxy group.

    N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxybenzyl)glycinamide: Differing by the presence of a hydroxy group instead of a methoxy group.

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-31-21-11-7-6-10-19(21)15-26-24(28)17-27(16-18-8-4-3-5-9-18)33(29,30)23-14-20(25)12-13-22(23)32-2/h3-14H,15-17H2,1-2H3,(H,26,28)

InChI Key

IOABEMFUIJRFBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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